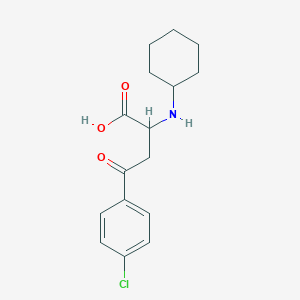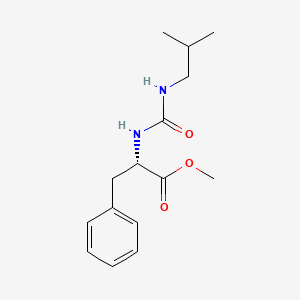
(S)-methyl 2-(3-isobutylureido)-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-methyl 2-(3-isobutylureido)-3-phenylpropanoate, commonly known as MIPPA, is a chiral compound that has been extensively studied for its potential applications in various scientific fields. MIPPA is a synthetic compound that was first synthesized by researchers in 2005. Since then, MIPPA has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential future directions.
Applications De Recherche Scientifique
Synthesis and Characterization One area of research involves the synthesis and characterization of amide-substituted derivatives, including compounds with similar structural features to "(S)-methyl 2-(3-isobutylureido)-3-phenylpropanoate". For example, studies have synthesized dexibuprofen derivatives and investigated their DNA binding interactions through spectral, voltammetric, and docking investigations. These studies reveal the compounds' spontaneous interaction with DNA via intercalation and external bindings, offering insights into potential biomedical applications (Arshad, Zafran, Ashraf, & Perveen, 2017).
Biofuel Production Research into the biofuel potential of compounds with similar structural elements, such as isobutanol, highlights the engineered pathways for anaerobic production from glucose, demonstrating an important application in sustainable energy. This involves modifying amino acid pathways in recombinant organisms to produce biofuels under anaerobic conditions, showcasing a critical step towards the commercialization of next-generation biofuels (Bastian et al., 2011).
Pharmaceutical and Biomedical Applications The synthesis and biological activity screening of novel N-(α-Bromoacyl)-α-amino esters containing structural similarities to "this compound" demonstrate potential pharmaceutical and biomedical applications. Such compounds have been evaluated for cytotoxicity, anti-inflammatory, and antibacterial activity, providing a foundation for their potential incorporation into prodrugs (Yancheva et al., 2015).
Material Science In material science, the characterisation of polyhydroxyalkanoate copolymers with controllable monomer composition offers insights into the production of biodegradable materials for practical applications. Such research indicates the versatility of compounds with similar structural backbones in developing new materials with favorable properties for environmental sustainability (Dai, Lambert, Yuan, & Keller, 2008).
Propriétés
IUPAC Name |
methyl (2S)-2-(2-methylpropylcarbamoylamino)-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11(2)10-16-15(19)17-13(14(18)20-3)9-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H2,16,17,19)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFJLQSNAOIREY-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC(CC1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzaldehyde](/img/structure/B2719903.png)

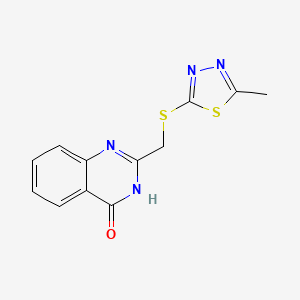
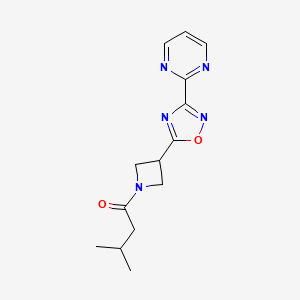
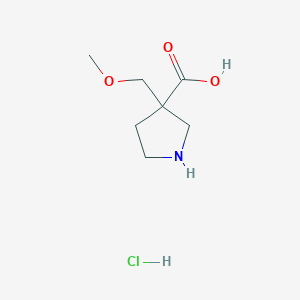

![4-(4-Bromophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine](/img/structure/B2719914.png)
amino]-4-oxobutanoic acid](/img/structure/B2719915.png)
![tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2719918.png)


![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2719924.png)
![4-{[4-(Dimethylamino)phenyl]methylidene}-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2719925.png)
